Agatharesinol acetonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

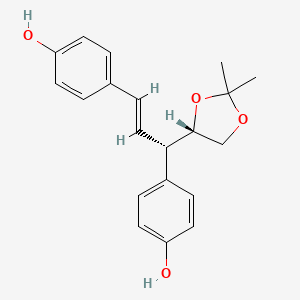

Agatharesinol acetonide (CAS: 800389-33-7) is a semi-synthetic norlignan derivative derived from agatharesinol (CAS: 7288-11-1), a naturally occurring norlignan isolated from conifers such as Agathis australis and Metasequoia glyptostroboides . Its molecular formula is C₂₀H₂₂O₄, with a molecular weight of 326.386 g/mol, and it typically exhibits a purity of ≥95–98% . The compound is synthesized by forming an acetonide protecting group on the vicinal diol moiety of agatharesinol, a reaction facilitated by reagents like phosphomolybdic acid in the presence of ketones . This modification enhances its stability and solubility, making it suitable for analytical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Agatharesinol acetonide can be synthesized through the acetonide protection of agatharesinol. The process involves the reaction of agatharesinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetonide derivative. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction of agatharesinol from the heartwood of Sequoia sempervirens, followed by its chemical modification to form the acetonide derivative. The extraction process includes solvent extraction and purification steps to isolate agatharesinol, which is then subjected to the acetonide formation reaction.

Chemical Reactions Analysis

Hydrolysis of the Acetonide Group

The acetonide group (2,2-dimethyl-1,3-dioxolane) serves as a protective moiety for vicinal diols. Its hydrolysis regenerates the parent diol (agatharesinol) under acidic or enzymatic conditions:

Mechanistic Insight :

Protonation of the acetonide oxygen initiates ring opening, forming a carbocation intermediate stabilized by adjacent oxygen lone pairs. Nucleophilic attack by water yields the diol3.

Oxidation Reactions

The phenolic hydroxyl groups and olefinic bonds in agatharesinol acetonide are susceptible to oxidation:

Note : Oxidation of the acetonide itself is unreported, as the dioxolane ring is stable under typical oxidative conditions .

Substitution Reactions

The phenolic -OH groups undergo electrophilic substitution:

Example :

Methylation of this compound yields dimethylthis compound, which can be pyrolyzed to form hinokiresinol derivatives .

Reduction of the Olefin

Hydrogenation of the conjugated double bond:

| Catalyst | Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| H<sub>2</sub>, Pd/C | Ethanol, room temperature | Dihydrothis compound | Syn addition of hydrogen; cis-configuration predominates . |

Application : Saturability studies to modulate bioactivity (e.g., antioxidant capacity) .

Cyclization and Rearrangement

Under thermal or acidic conditions, this compound undergoes cyclization:

Synthetic Utility

This compound serves as a precursor in norlignan synthesis:

Scientific Research Applications

Agatharesinol acetonide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study lignan biosynthesis and chemical transformations.

Biology: Its anticancer properties make it a subject of interest in cancer research, particularly for its effects on non-small-cell lung cancer cell lines.

Medicine: Potential therapeutic applications due to its anticancer and antioxidant properties.

Industry: Used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of agatharesinol acetonide involves its interaction with cellular targets to induce apoptosis in cancer cells. It is believed to interfere with the cell cycle and promote cell death through the activation of caspases and other apoptotic pathways . The compound also exhibits antioxidant properties, which contribute to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Agatharesinol acetonide belongs to the norlignan class, characterized by a C₈–C₇′ carbon skeleton derived from phenylpropanoid precursors . Key structural comparisons with related compounds include:

- Key Differences: this compound is distinguished by its acetonide-protected diol, absent in agatharesinol and other norlignans . Unlike sequirin C and evofolin C, which have hydroxyl or prenyl groups, this compound’s reactivity is modulated by its acetonide group, reducing polarity and enhancing lipophilicity . Chloroenhydrin’s dichlorinated structure confers distinct toxicological properties, unlike the non-halogenated norlignans .

Physicochemical Properties and Handling

- HPLC Compatibility: this compound requires HPLC-grade mobile phases (e.g., methanol-water) and stringent column maintenance to prevent degradation, unlike less polar compounds like evofolin C .

- Stability: The acetonide group enhances stability against oxidation compared to agatharesinol, which is prone to dimerization under ambient conditions .

Biological Activity

Agatharesinol acetonide, a synthetic derivative of the naturally occurring norlignan Agatharesinol, has garnered attention for its diverse biological activities. This compound, characterized by a unique 9,9'-diarylbutane skeleton, is primarily studied for its potential therapeutic effects, particularly in cancer treatment and antioxidant activity.

Chemical Structure and Synthesis

This compound consists of a 2,2-dimethyl-1,3-dioxolane ring linked to a diarylbutane framework. It exists as two diastereomers: cis- and trans-isomers, which differ in the stereochemistry of their substituents. The synthesis of this compound involves several steps that allow it to serve as a precursor for other biologically active norlignans such as Sesquirin-A and Hinokiresinol .

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Notably, it exhibits strong activity against the A549 cell line (non-small-cell lung cancer) with an IC50 value of 27.1 μM , which is comparatively lower than that of Taxol (33.72 μM) and similar to Cisplatin (2.0 μM) in terms of efficacy .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| A549 (Lung Cancer) | 27.1 | Lower than Taxol (33.72) |

| Other Cell Lines | Varies | Comparable to Cisplatin |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It demonstrates significant radical scavenging activity with IC50 values ranging from 7.76 to 17.07 μM , outperforming L-ascorbic acid (IC50 = 27.59 μM) in some tests . The compound's ability to inhibit superoxide anion radicals also indicates its potential as a therapeutic agent in oxidative stress-related conditions.

| Assay Type | IC50 Values (μM) |

|---|---|

| DPPH Radical Scavenging | 7.76 - 17.07 |

| Superoxide Anion | 40.5 |

| L-ascorbic Acid | 27.59 |

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes involved in disease processes. For instance, it exhibits inhibitory effects on β-hexosaminidase release with IC50 values ranging from 18.08 μM to 52.67 μM , indicating its potential role in managing allergic responses . Furthermore, its effect on platelet aggregation was noted, with complete inhibition observed at concentrations as low as 6 × 10⁻⁴ M when induced by thrombin .

Case Studies and Research Findings

Research has highlighted the therapeutic potential of this compound through various case studies:

- In Vitro Studies : A study conducted on the A549 cell line demonstrated that this compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation via specific signaling pathways.

- Comparative Studies : In comparative studies against other known anticancer agents, this compound showed a favorable profile with lower toxicity levels while maintaining efficacy.

- Mechanistic Insights : Mechanistic studies have suggested that the compound may exert its effects through modulation of oxidative stress pathways and inhibition of key enzymes involved in tumor growth.

Properties

IUPAC Name |

4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCNVJVRJKHEP-ORFBMEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.